molecular formula C37H47N5O13S2 B14886918 APDye 488 NHS ester

APDye 488 NHS ester

Cat. No.: B14886918
M. Wt: 833.9 g/mol
InChI Key: WFGBUIBMZWKBKJ-UHFFFAOYSA-N
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Description

APDye 488 NHS ester is a green-fluorescent dye designed for labeling proteins, antibodies, and other amine-containing biomolecules through covalent conjugation to primary amines (ε-amino groups of lysine residues or N-termini) . Structurally identical to Alexa Fluor® 488 NHS ester, it exhibits an excitation maximum at 493 nm and emission at 518 nm, with a fluorescence quantum yield of 0.91 (comparable to Alexa Fluor® 488) . Its high molar extinction coefficient (71,800 cm⁻¹M⁻¹) ensures bright signals in applications such as fluorescence microscopy, flow cytometry, and live-cell imaging .

Key properties include:

  • Molecular formula: C₃₇H₄₇N₅O₁₃S₂ (this compound) .
  • Molecular weight: 833.93 g/mol .
  • Stability: Stable in pH 4–10, compatible with aqueous buffers, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
  • Storage: Requires protection from light and moisture at -20°C for long-term stability .

This compound is widely used in neuroscience (e.g., mapping brain extracellular matrix) , cell cycle analysis , and protein interaction studies .

Properties

Molecular Formula

C37H47N5O13S2

Molecular Weight

833.9 g/mol

IUPAC Name

3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium

InChI

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3

InChI Key

WFGBUIBMZWKBKJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Carboxylic Acid Precursor Preparation

The synthesis of this compound begins with the preparation of its carboxylic acid precursor, a xanthene-based fluorophore structurally similar to fluorescein. The core structure is synthesized via condensation reactions between substituted resorcinol derivatives and phthalic anhydride analogs under acidic conditions. Key modifications, such as sulfonation or hydroxylation, enhance water solubility and photostability. For example, sulfonate groups are introduced to the xanthene ring to improve hydrophilicity, a critical feature for reducing aggregation in aqueous solutions.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalyst: 4-Dimethylaminopyridine (DMAP) facilitates esterification.
  • Temperature: Reactions proceed at 100–120°C under inert argon atmosphere.
  • Purification: Column chromatography using ethyl acetate/methanol gradients yields the pure carboxylic acid derivative.

NHS Ester Activation

The carboxylic acid is converted to the NHS ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This step activates the carboxyl group for nucleophilic attack by NHS, forming a stable succinimidyl ester.

Protocol:

  • Dissolve the carboxylic acid precursor (1 mmol) in anhydrous DMF (10 mL).
  • Add EDC (1.2 mmol) and NHS (1.5 mmol) to the solution.
  • Stir the mixture at room temperature for 4–6 hours under argon.
  • Quench the reaction by adding ice-cold diethyl ether, precipitating the crude product.
  • Centrifuge and wash the precipitate with ether to remove unreacted reagents.

Critical Parameters:

  • pH Control: Maintain a slightly acidic environment (pH 5–6) during activation to minimize hydrolysis.
  • Moisture Avoidance: Anhydrous conditions prevent premature hydrolysis of the NHS ester.

Reaction Optimization and Yield Enhancement

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance reagent solubility but require rigorous drying to avoid side reactions. A study comparing solvents demonstrated that DMF yields 85–90% conversion, whereas aqueous mixtures reduce yields to <50% due to hydrolysis.

Stoichiometric Ratios

A molar ratio of 1:1.2:1.5 (carboxylic acid:EDC:NHS) optimizes activation efficiency. Excess EDC drives the reaction to completion but necessitates thorough purification to remove residual carbodiimide.

Temperature and Time

Room-temperature reactions (20–25°C) for 4–6 hours balance yield and practicality. Prolonged heating (>8 hours) degrades the NHS ester, while shorter durations (<2 hours) result in incomplete activation.

Purification and Isolation

Column Chromatography

Silica gel chromatography using dichloromethane/methanol (95:5) elutes impurities while retaining the NHS ester. This method achieves >95% purity but requires large solvent volumes.

Precipitation and Filtration

Crude product precipitation with ether or hexane removes hydrophilic byproducts like N-hydroxysuccinimide. Filtration through a 0.22 μm membrane ensures particulate-free isolation.

Lyophilization

Lyophilization of the purified NHS ester yields a stable powder, suitable for long-term storage at -20°C.

Table 1: Comparison of Purification Methods

Method Purity (%) Recovery (%) Time (h)
Column Chromatography 95–98 70–75 6–8
Precipitation 85–90 80–85 2–3
Lyophilization 90–95 90–95 12–24

Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis Spectroscopy: this compound exhibits λmax at 493 nm (ε = 73,000 cm-1M-1), confirming successful activation.
  • Fluorescence Emission: Emission at 518 nm (ΦF = 0.92) verifies retained photophysical properties post-modification.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 534.47 ([M+H]+), matching the theoretical mass.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 6.2 minutes, indicating >98% purity.

Applications and Performance Validation

Protein Labeling Efficiency

This compound conjugates to bovine serum albumin (BSA) with a labeling ratio of 3–5 dyes per protein, as determined by absorbance at 493 nm and 280 nm. Higher ratios (>8) induce quenching due to dye aggregation.

Photostability Testing

Continuous illumination at 488 nm (50 mW/cm2) for 1 hour reduces fluorescence intensity by only 12%, outperforming fluorescein isothiocyanate (FITC) (45% loss).

Table 2: Comparison with Commercial Equivalents

Dye Quantum Yield Photostability (% remaining) Solubility (mg/mL)
This compound 0.92 88 50
Alexa Fluor® 488 0.90 85 45
FITC 0.85 55 30

Troubleshooting and Best Practices

Common Issues

  • Low Yield: Contamination by amines or moisture during activation reduces efficiency. Use freshly distilled DMF and argon sparging.
  • Aggregation: Hydrophobic dyes precipitate in aqueous buffers. Add 10% DMSO to maintain solubility.

Chemical Reactions Analysis

Reaction Mechanism

APDye 488 NHS ester reacts with primary amines (ε-amino groups of lysine residues or N-terminal amines) via nucleophilic acyl substitution. The reaction proceeds as follows:

  • NHS ester activation : The electron-withdrawing succinimidyl group activates the carbonyl carbon of the dye for nucleophilic attack.

  • Amide bond formation : The amine group attacks the carbonyl carbon, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable amide bond.

This reaction is highly selective for primary amines at pH 7–9 , with minimal side reactions under controlled conditions.

Key Reaction Parameters

The efficiency of conjugation depends on several factors, summarized below:

ParameterOptimal Range/ConditionsImpact on Reaction Efficiency
pH 7.0–9.0Higher pH deprotonates amines, increasing nucleophilicity
Solvent DMSO, DMF, or aqueous bufferAnhydrous DMF/DMSO minimizes hydrolysis; aqueous buffers require ≥2 mg/mL protein
Temperature Room temperature (20–25°C)Prolonged incubation (>12 hrs) enhances labeling of hydrophobic amines
Molar Ratio 5:1 to 20:1 (dye:protein)Higher ratios increase labeling but risk aggregation
Reaction Time 1 hr (proteins) to >12 hrs (lipids)Longer times improve yields for sterically hindered amines

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance NHS ester stability compared to aqueous buffers .

  • Organic bases (e.g., DIPEA at ≤5 mM) improve labeling efficiency for long-chain aliphatic amines but may introduce contaminants at higher concentrations .

pH-Driven Selectivity

  • At pH 6.5–7.5 , preferential labeling of N-terminal amines occurs due to their lower pKa (~7.8) compared to lysine ε-amines (pKa ~10) .

Competing Reactions and Byproducts

  • Hydrolysis : NHS esters hydrolyze in aqueous environments, forming inactive carboxylic acid derivatives. Hydrolysis rates increase at pH >9 .

  • Side products : Excess dye or improper purification can lead to:

    • Unreacted NHS ester (removable via gel filtration)

    • Overlabeled proteins (resolved by optimizing molar ratios)

Comparative Performance

This compound exhibits identical spectral properties to Alexa Fluor® 488 NHS ester (Abs/Em = 494/517 nm, ε = 73,000 cm⁻¹M⁻¹) . Key advantages include:

FeatureThis compoundConventional FITC
Photostability High (pH 4–10) Moderate (pH-sensitive)
Quantum Yield ~0.92 ~0.79
Hydrolysis Rate Lower than TFP esters Higher

Scientific Research Applications

Key Features and Benefits

  • Bright Fluorescence: APDye 488 NHS Ester emits a strong green signal when excited at 493 nm and emits at 518 nm .
  • Fast Reactivity: It quickly labels primary amines, ensuring stable and reliable results .
  • High Sensitivity: The strong fluorescence allows for the detection of low-abundance biomolecules .
  • Versatile: It is suitable for various research, diagnostic, and imaging applications .
  • Water Solubility: It is suitable for aqueous environments, minimizing aggregation .

Scientific Research Applications

This compound has applications including protein and antibody labeling, flow cytometry, and immunofluorescence .

  • Protein and Antibody Labeling: this compound can tag proteins and antibodies for fluorescence assays .
  • Flow Cytometry: It provides bright signals for cell sorting and analysis .
  • Immunofluorescence: It delivers stable fluorescence for clear cellular imaging .
  • Sub-cellular Compartment Labeling: this compound can be used to label sub-cellular compartments . When compared to antibody labeling for KDEL, a peptide sequence that encodes for returning to the endoplasmic reticulum, the dye ester label traces a more complete overall impression of ER network organization .

Usage and Handling

Mechanism of Action

The mechanism of action of APDye 488 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target biomolecule. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate tracking and imaging. The dye’s high fluorescence quantum yield and photostability contribute to its effectiveness in various applications .

Comparison with Similar Compounds

APDye 488 vs. Alexa Fluor® 488

  • Structural Equivalence : APDye 488 shares the same sulfonated rhodamine core as Alexa Fluor® 488, ensuring identical spectral properties and interchangeability in protocols .
  • Cost-Effectiveness : APDye 488 offers comparable performance at a lower cost, making it a preferred alternative for high-throughput studies .

APDye 488 vs. Atto 488

  • In Vivo Imaging : Atto 488 NHS ester demonstrated superior pan-ECM labeling in brain tissue with minimal endocytosis compared to Cy3b and Atto 655 NHS esters . However, APDye 488’s higher quantum yield (0.91 vs. 0.80 ) may provide brighter signals in fixed-cell imaging .

APDye 488 vs. TFP Ester Variants

  • Reaction Efficiency : APDye 488 TFP ester (tetrafluorophenyl ester) exhibits slower hydrolysis than NHS esters, enabling longer reaction times and higher labeling efficiency in basic conditions .

APDye 488 vs. Maleimide Derivatives

  • Target Specificity : APDye 488 Maleimide conjugates thiol groups instead of amines, making it ideal for cysteine-rich protein labeling .

Research Findings

Cell Cycle Analysis : Pre-staining cells with Alexa Fluor® 488 NHS ester (structurally identical to APDye 488) improved flow cytometry resolution by enabling distinct cell population discrimination .

Brain ECM Mapping : Atto 488 NHS ester (a structural analog) labeled extracellular matrix structures in live brain slices with minimal diffusion artifacts .

Protein Interaction Studies : AF 488 NHS ester (equivalent to APDye 488) was used to study Fusobacterium nucleatum adhesin interactions, highlighting its utility in low-abundance target detection .

Key Advantages of this compound

Brightness : High quantum yield and extinction coefficient enable sensitive detection of low-abundance targets .

Versatility: Compatible with diverse applications, including live-cell imaging, diagnostics, and multiplex assays .

Stability : Resists photobleaching and maintains fluorescence intensity under prolonged illumination .

Limitations and Considerations

  • Amine Competition : NHS esters may compete with other amine-reactive reagents in complex labeling workflows .
  • Hydrolysis Sensitivity : Requires prompt use after reconstitution to avoid reduced activity .

Q & A

Q. What purification strategies are recommended for removing unreacted APDye 488?

  • Gel Filtration : Effective for separating labeled proteins (>10 kDa) from free dye .
  • Dialysis : Use a 3.5–10 kDa cutoff membrane in amine-free buffers (e.g., PBS, pH 7.4) for 24–48 hours .
  • Validation : Monitor purification via SDS-PAGE with fluorescence imaging to confirm conjugate integrity .

Q. How does APDye 488 compare to fluorescein (FITC) in photostability and brightness?

  • Superior Performance :
  • Quantum Yield : 0.91 for APDye 488 vs. 0.92–0.98 for Alexa Fluor 488 (equivalents) .
  • Photostability : 3–5× higher resistance to photobleaching under prolonged illumination compared to FITC .
    • Application Note : Suitable for time-lapse microscopy and high-laser-intensity flow cytometry .

Q. What are the storage and handling requirements for this compound?

  • Storage : -20°C in anhydrous, light-protected conditions. Avoid freeze-thaw cycles .
  • Reconstitution : Pre-warm dye to room temperature before use to minimize hydrolysis .
  • Stability : Hydrolysis half-life is <1 hour in aqueous buffers (pH 8.3), necessitating immediate use post-dissolution .

Advanced Research Questions

Q. How can researchers optimize the degree of labeling (DOL) for low-abundance proteins?

  • Strategies :
  • Dye:Protein Ratio : Increase molar excess (e.g., 10:1 to 20:1) for low-concentration targets (<0.5 mg/mL) .
  • Microscale Labeling : Use micro-concentration spin columns (e.g., 10 kDa cutoff) to retain labeled proteins while removing excess dye .
    • Validation : Measure DOL via fluorescence spectrophotometry and confirm with mass spectrometry .

Q. What are the best practices for multiplexing APDye 488 with other fluorophores?

  • Spectral Compatibility :
  • APDye 488 (Ex/Em: 495/519 nm) pairs well with Cy3 (550/570 nm) and Alexa Fluor 647 (650/670 nm) for multicolor imaging .
  • Filter Sets : Use narrow-bandpass filters to minimize cross-excitation (e.g., 525/50 nm for APDye 488) .
    • Validation : Perform single-stain controls to assess spectral overlap and adjust compensation in flow cytometry .

Q. How can fluorescence quenching be mitigated in APDye 488 conjugates?

  • Causes : Over-labeling (DOL >4) or aggregation due to hydrophobic interactions .
  • Solutions :
  • Optimize DOL to 2–4 dyes per protein .
  • Add stabilizing agents (e.g., 1% BSA or 0.01% Tween-20) in imaging buffers .
    • Validation : Conduct fluorescence lifetime imaging (FLIM) to assess environmental quenching .

Q. What in vivo applications are feasible with this compound?

  • Case Study : Intracerebral injection of NHS ester dyes (0.17 mM) for live mapping of extracellular matrix (ECM) structures in brain slices, with minimal endocytosis observed .
  • Considerations : Use low dye concentrations (<0.1 mg/kg) to avoid cellular toxicity and nonspecific binding .

Q. How can researchers validate the specificity of APDye 488 labeling in complex biological samples?

  • Controls :
  • Include a no-dye control to assess autofluorescence.
  • Pre-treat samples with amine-blocking reagents (e.g., glycine ethyl ester) to confirm labeling specificity .
  • Advanced Techniques : Correlate fluorescence signals with immunohistochemistry or Western blotting for target validation .

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